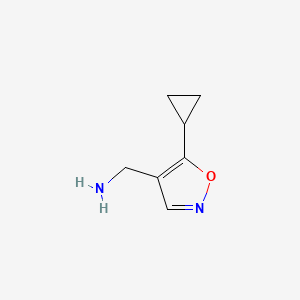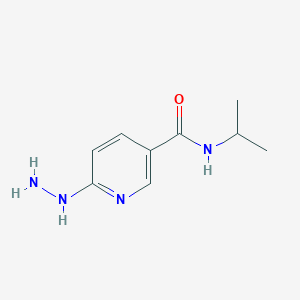
6-ヒドラジニル-N-(プロパン-2-イル)ピリジン-3-カルボキサミド
説明
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤開発
6-ヒドラジニル-N-(プロパン-2-イル)ピリジン-3-カルボキサミド: は、抗菌剤としての可能性を探求されています。この化合物の構造は、細菌細胞壁との相互作用を可能にし、さまざまな細菌株の増殖を阻害する可能性があります。 研究によると、この化合物の誘導体は、E. coli、B. mycoides、C. albicansなどの微生物に対して顕著な活性を示し、一部の化合物は0.0048 mg/mLという低い最小発育阻止濃度(MIC)を示しています .
抗結核活性
この化合物の誘導体は、結核に対する有効性を研究されています。MTTアッセイなどのインビトロアッセイは、これらの誘導体のIC50値を決定するために使用されてきました。IC50値は、特定の生物学的または生化学的機能を阻害する物質の有効性を測定します。 この研究は、薬剤耐性結核菌との闘いにおいて非常に重要です .
化学合成と修飾
6-ヒドラジニル-N-(プロパン-2-イル)ピリジン-3-カルボキサミド: は、化学合成におけるビルディングブロックとして役立ちます。これは、潜在的な薬理学的活性を有するさまざまな誘導体を生成するために修飾することができます。 合成におけるその汎用性は、所望の生物学的特性を持つ新しい化学物質を開発するための貴重な化合物となっています .
材料科学への応用
材料科学では、この化合物は、熱安定性の向上や独自の電気伝導性など、特定の特性を持つ新素材の開発に利用できます。 その分子構造は、ポリマーやコーティングに組み込むことで、追加の機能を付与したり、新しい複合材料を作成したりすることができます .
分析化学
分析化学では、6-ヒドラジニル-N-(プロパン-2-イル)ピリジン-3-カルボキサミド の誘導体は、その反応性と特定の分析物との反応による色の変化の可能性から、試薬や指示薬として使用できます。 これは、新しい診断テストやアッセイの開発に特に役立ちます .
薬理学研究
この化合物は、薬物候補となり得るより複雑な分子の前駆体として機能する可能性から、薬理学研究において注目されています。 さまざまな化学反応を起こす能力は、潜在的な治療効果を持つ化合物を生成するための汎用的なツールとなっています .
生化学分析
Biochemical Properties
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it may interact with hydrolase enzymes, altering their catalytic efficiency. The hydrazinyl group in 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and function . Additionally, the carboxamide group can participate in electrostatic interactions with charged residues on proteins, further modulating their activity.
Cellular Effects
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide has been shown to affect various types of cells and cellular processes. This compound can influence cell signaling pathways by interacting with key signaling proteins, such as kinases and phosphatases. By binding to these proteins, 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can modulate their activity, leading to alterations in downstream signaling events. This can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For example, 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide may inhibit the activity of a hydrolase enzyme by binding to its active site and preventing substrate access . Alternatively, it may activate a kinase enzyme by stabilizing its active conformation. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is influenced by the altered enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can change over time due to factors such as stability and degradation. This compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biochemical properties . Long-term exposure to 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide may result in cumulative effects on cellular function, such as sustained changes in gene expression or metabolic flux. It is important to monitor the stability of this compound in experimental conditions to ensure consistent and reliable results.
Dosage Effects in Animal Models
The effects of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide may result in toxic or adverse effects, such as cellular damage or apoptosis. It is crucial to determine the optimal dosage range for specific applications to minimize potential side effects.
Metabolic Pathways
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have different biological activities. The interaction of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide with metabolic enzymes can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins . Once inside the cell, 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
特性
IUPAC Name |
6-hydrazinyl-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZLBUQBUARSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)
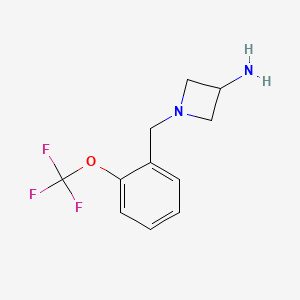
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)
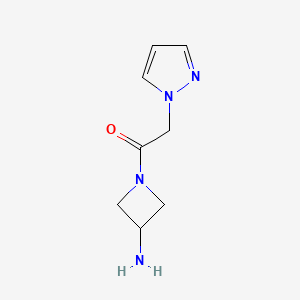

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)


![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
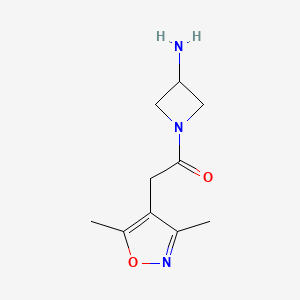
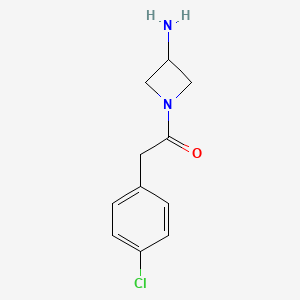
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
